- Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole Synthon, Journal of the American Chemical Society, 2010, 132(30), 10286-10292

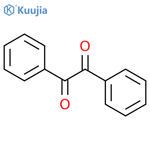

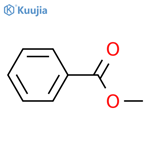

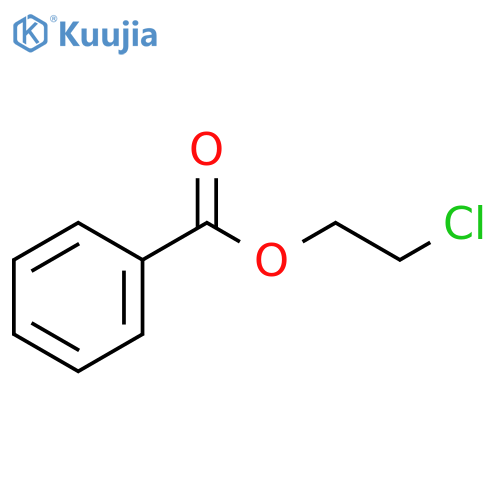

Cas no 939-55-9 (2-Chloroethyl benzoate)

2-Chloroethyl benzoate 化学的及び物理的性質

名前と識別子

-

- 2-Chloroethyl benzoate

- Benzoic Acid 2-Chloroethyl Ester

- Ethanol, 2-chloro-,1-benzoate

- Ethanol,2-chloro-,benzoate

- 2-Chloroethylbenzoate

- Ethanol, 2-chloro-, benzoate

- chloroethyl benzoate

- PubChem19864

- benzoic acid 2-chloro-ethyl ester

- NSC44612

- AK135063

- SY042617

- EN001676

- AX8073584

- B006

- Ethanol, 2-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)

- Chloroethylbenzoate

- NSC 44612

- β-Chloroethyl benzoate

- 939-55-9

- DTXSID30239866

- SCHEMBL1594034

- Z56928949

- EN300-06102

- .BETA.-CHLOROETHYL BENZOATE

- ANPPGQUFDXLAGY-UHFFFAOYSA-

- AI3-19588

- ETHANOL, 2-CHLORO-, 1-BENZOATE

- AS-57775

- DB-057455

- B0068

- NSC-44612

- AKOS005198580

- JD23EKE6Q9

- UNII-JD23EKE6Q9

- InChI=1/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2

- MFCD00045290

- CS-W016989

-

- MDL: MFCD00045290

- インチ: 1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2

- InChIKey: ANPPGQUFDXLAGY-UHFFFAOYSA-N

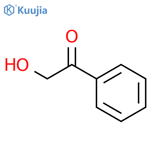

- ほほえんだ: O=C(C1C=CC=CC=1)OCCCl

計算された属性

- せいみつぶんしりょう: 184.02900

- どういたいしつりょう: 184.0291072g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.203(lit.)

- ゆうかいてん: 118°C

- ふってん: 257°C(lit.)

- 屈折率: 1.5270-1.5300

- PSA: 26.30000

- LogP: 2.08220

- ようかいせい: 未確定

2-Chloroethyl benzoate セキュリティ情報

- RTECS番号:2045884

2-Chloroethyl benzoate 税関データ

- 税関コード:2916310090

- 税関データ:

中国税関コード:

2916310090概要:

2916310090他の安息香酸及びその塩及びエステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916310090他の安息香酸及びその塩類及びエステル類。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

2-Chloroethyl benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB137169-25 g |

Benzoic acid 2-chloroethyl ester, 99%; . |

939-55-9 | 99% | 25g |

€103.80 | 2022-06-02 | |

| Enamine | EN300-06102-2.5g |

2-chloroethyl benzoate |

939-55-9 | 95% | 2.5g |

$32.0 | 2023-10-28 | |

| Enamine | EN300-06102-10.0g |

2-chloroethyl benzoate |

939-55-9 | 95% | 10g |

$88.0 | 2023-05-03 | |

| TRC | C984688-2.5g |

2-Chloroethyl Benzoate |

939-55-9 | 2.5g |

$ 86.00 | 2023-09-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0068-25ml |

2-Chloroethyl benzoate |

939-55-9 | 99.0%(GC) | 25ml |

¥890.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B140414-25ml |

2-Chloroethyl benzoate |

939-55-9 | 98% | 25ml |

¥219.90 | 2023-09-04 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013463-5g |

2-Chloroethyl benzoate |

939-55-9 | 99% | 5g |

¥62 | 2024-05-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0068-25ML |

2-Chloroethyl Benzoate |

939-55-9 | >99.0%(GC) | 25ml |

¥805.00 | 2024-04-15 | |

| abcr | AB137169-25g |

Benzoic acid 2-chloroethyl ester, 99%; . |

939-55-9 | 99% | 25g |

€113.20 | 2024-04-15 | |

| TRC | C984688-2500mg |

2-Chloroethyl Benzoate |

939-55-9 | 2500mg |

$87.00 | 2023-05-18 |

2-Chloroethyl benzoate 合成方法

ごうせいかいろ 1

1.2 Reagents: Ammonium chloride Solvents: Water

ごうせいかいろ 2

- Pyridinium dichromate-assisted oxidative cleavage of α-functionalized benzylic alcohols by sodium percarbonate under phase-transfer conditions, Synthetic Communications, 1995, 25(14), 2051-9

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

- Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxides, Tetrahedron, 2014, 70(2), 212-217

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

- Low-Temperature Iron-Catalyzed Depolymerization of Polyethers, ChemSusChem, 2012, 5(7), 1195-1198

ごうせいかいろ 11

1.2 Reagents: Water

- A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and Chloroalkanes, Organic Letters, 2019, 21(2), 345-349

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 15

ごうせいかいろ 16

- Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality, Tetrahedron, 2012, 68(44), 9068-9075

ごうせいかいろ 17

ごうせいかいろ 18

- Synthesis of Esters from Stable and Convenient Sulfoxonium Precursors under Catalyst- and Additive-Free Conditions, Synlett, 2019, 30(15), 1820-1824

ごうせいかいろ 19

ごうせいかいろ 20

2-Chloroethyl benzoate Raw materials

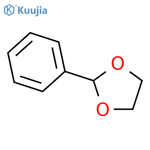

- 2-PHENYL-1,3-DIOXOLANE

- diphenylethane-1,2-dione

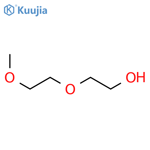

- Methoxypolyethylene glycols

- Benzoic acid

- Benzamide

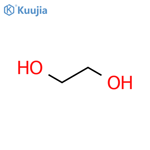

- Ethylene Glycol, Dehydrated

- Polyethylene Glycol

- Ethanone,2,2,2-trichloro-1-phenyl-

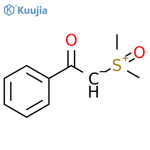

- 2-(Dimethyl (oxo)-λ6-sulfanylidene)-1-phenylethan-1-one

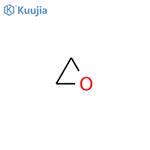

- Ethylene Oxide

- Benzoyl chloride

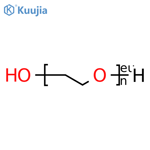

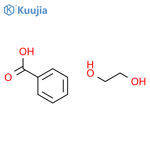

- 2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate)

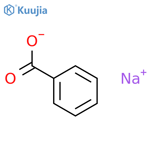

- Sodium benzoate

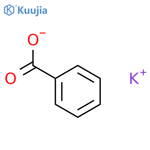

- Potassium benzoate

- 2-Hydroxyacetophenone

2-Chloroethyl benzoate Preparation Products

2-Chloroethyl benzoate 関連文献

-

Jin Bai,Erdong Qu,Shangzhang Li,Riqian Zhu,Qinyue Deng,Wanfang Li Org. Chem. Front. 2023 10 5158

-

2. Reactions of relevance to the chemistry of aminoglycoside antibiotics. Part 6. A simple preparation of chlorohydrin benzoates from 1,2-and 1,3-glycolsThomas G. Back,Derek H. R. Barton,Bail L. Rao J. Chem. Soc. Perkin Trans. 1 1977 1715

-

3. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenesPeter H. Gore,Stewart Thorburn,David J. Weyell J. Chem. Soc. Perkin Trans. 1 1973 2940

-

4. Acylation. Part XXXVII. The catalysed benzoylation of ethylene oxides by benzoyl halides in aprotic solventsDerek P. N. Satchell,Valeri F. Shvets J. Chem. Soc. Perkin Trans. 2 1973 995

-

5. 497. Studies in pyrolysis. Part X. Model systems for the pyrolysis of poly(ethylene terephthalate) : 2-hydroxyethyl benzoate and related substancesH. V. R. Iengar,P. D. Ritchie J. Chem. Soc. 1957 2556

-

6. Organic synthesis with the most abundant transition metal–iron: from rust to multitasking catalystsSujoy Rana,Jyoti Prasad Biswas,Sabarni Paul,Aniruddha Paik,Debabrata Maiti Chem. Soc. Rev. 2021 50 243

-

7. 932. Novel reactions of some α-acyloxy-acid halides. Part II. Some further examplesA. R. Mattocks J. Chem. Soc. 1964 4840

-

8. 868. Reactions of peroxides in NN-dimethylformamide solution. Part II. The decomposition of benzoyl peroxide in the presence of chloride ionsC. H. Bamford,E. F. T. White J. Chem. Soc. 1960 4490

-

Feng Lin,Qiang Feng,Xiuling Cui,Qiuling Song RSC Adv. 2013 3 20246

-

10. Reaction of 1,3-dioxolans with iodine monochloride: the scope and mechanism of formation of 1,3-dioxolan-2-ylium dichloroiodates(I)André Goosen,Cedric W. McCleland J. Chem. Soc. Perkin Trans. 1 1981 977

2-Chloroethyl benzoateに関する追加情報

2-Chloroethyl Benzoate (CAS No. 939-55-9): An Overview of Its Properties, Applications, and Recent Research

2-Chloroethyl benzoate (CAS No. 939-55-9) is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique chemical structure, which consists of a benzoate ester group attached to a 2-chloroethyl moiety. The combination of these functional groups imparts specific physical and chemical properties that make 2-chloroethyl benzoate an interesting compound for various industrial and research purposes.

The chemical formula of 2-chloroethyl benzoate is C9H9O2Cl, and its molecular weight is approximately 184.62 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a characteristic odor. It is soluble in most organic solvents but has limited solubility in water, which can be an important consideration in its application.

In the pharmaceutical industry, 2-chloroethyl benzoate has been explored for its potential as a prodrug or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs). Prodrugs are biologically inactive compounds that are converted into their active forms within the body, often through metabolic processes. The presence of the chloroethyl group in 2-chloroethyl benzoate can facilitate such transformations, making it a valuable starting material for drug development.

Recent research has also highlighted the potential of 2-chloroethyl benzoate in the field of drug delivery systems. For instance, a study published in the Journal of Controlled Release (2021) investigated the use of 2-chloroethyl benzoate-based nanoparticles for targeted drug delivery. The study demonstrated that these nanoparticles could effectively encapsulate and deliver therapeutic agents to specific sites within the body, enhancing their efficacy and reducing side effects.

In addition to its pharmaceutical applications, 2-chloroethyl benzoate is used in the formulation of various consumer products, such as cosmetics and personal care items. Its ester functionality contributes to its emollient properties, making it suitable for use in moisturizers and skin care products. The compound's low toxicity and good skin compatibility further enhance its appeal in these applications.

The environmental impact of 2-chloroethyl benzoate has also been a subject of recent research. A study published in Environmental Science & Technology (2020) evaluated the biodegradability and ecotoxicity of several ester compounds, including 2-chloroethyl benzoate. The results indicated that while 2-chloroethyl benzoate is not readily biodegradable, it does not exhibit significant ecotoxicity at environmentally relevant concentrations. This information is crucial for assessing the environmental safety of products containing this compound.

The synthesis of 2-chloroethyl benzoate can be achieved through various methods, with esterification being one of the most common approaches. In a typical synthesis, benzoyl chloride reacts with 2-chloroethanol in the presence of a base to form the desired product. The reaction conditions, such as temperature and catalyst choice, can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods that minimize waste and reduce environmental impact.

The stability and storage conditions of 2-chloroethyl benzoate are important considerations for both industrial and laboratory settings. The compound should be stored in tightly sealed containers at room temperature away from direct sunlight and sources of heat or moisture. Proper handling procedures should be followed to ensure safety and maintain product quality.

In conclusion, 2-chloroethyl benzoate (CAS No. 939-55-9) is a multifaceted compound with diverse applications in pharmaceuticals, cosmetics, and other industries. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, its importance in various fields is likely to grow.

939-55-9 (2-Chloroethyl benzoate) 関連製品

- 519055-66-4(2-(propan-2-yl)-1,3-thiazole-5-sulfonamide)

- 28115-92-6(4-Nitrobenzoyl Isothiocyanate)

- 1619982-49-8(2,6-dibromo-4-(2,4-dibromophenoxy)-Phenol)

- 923245-20-9(4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide)

- 1261977-49-4(2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid)

- 2228110-71-0(tert-butyl 2-(3-amino-1-hydroxypropyl)morpholine-4-carboxylate)

- 1421923-86-5((E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide)

- 2386109-59-5(methyl 4-aminopent-2-ynoate)

- 2171110-45-3(3-amino-1-[2-(3-hydroxypyrrolidin-1-yl)ethyl]pyridin-2-one)

- 374933-76-3((6-Bromo-benzobthiophen-2-yl)-methanol)